molecular formula C15H20N2O3S B14683696 N-(Benzenecarbothioyl)-L-leucylglycine CAS No. 33184-87-1

N-(Benzenecarbothioyl)-L-leucylglycine

Cat. No.: B14683696
CAS No.: 33184-87-1
M. Wt: 308.4 g/mol
InChI Key: RSPOSHMQFRIRMV-LBPRGKRZSA-N
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Description

N-(Benzenecarbothioyl)-L-leucylglycine is a compound of interest in various fields of chemistry and biology It is a derivative of L-leucylglycine, where the amino group is substituted with a benzenecarbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenecarbothioyl)-L-leucylglycine typically involves the reaction of L-leucylglycine with benzenecarbothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenecarbothioyl)-L-leucylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzenecarbothioyl group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenecarbothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Benzenecarbothioyl)-L-leucylglycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Benzenecarbothioyl)-L-leucylglycine involves its interaction with specific molecular targets. The benzenecarbothioyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The compound’s ability to interact with multiple targets makes it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzenecarbothioyl)-L-alanylglycine
  • N-(Benzenecarbothioyl)-L-valylglycine
  • N-(Benzenecarbothioyl)-L-isoleucylglycine

Uniqueness

N-(Benzenecarbothioyl)-L-leucylglycine is unique due to the presence of the L-leucylglycine backbone, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in studies where precise molecular interactions are required.

Properties

CAS No.

33184-87-1

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

2-[[(2S)-2-(benzenecarbonothioylamino)-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C15H20N2O3S/c1-10(2)8-12(14(20)16-9-13(18)19)17-15(21)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1

InChI Key

RSPOSHMQFRIRMV-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=S)C1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=S)C1=CC=CC=C1

Origin of Product

United States

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